2-(2,4-Dichlorophenyl)ethanethioamide
Description
2-(2,4-Dichlorophenyl)ethanethioamide (CAS: 883946-62-1) is a thioamide derivative characterized by a 2,4-dichlorophenyl substituent attached to an ethanethioamide backbone. Its molecular formula is C₈H₇Cl₂NS, with a molecular weight of 220.12 g/mol. Thioamides are sulfur-containing analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. The 2,4-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and stability, which often enhance binding to biological targets .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLNFSUEBAEIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372634 | |
| Record name | 2-(2,4-dichlorophenyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883946-62-1 | |
| Record name | 2-(2,4-dichlorophenyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)ethanethioamide typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiourea attacks the benzyl chloride, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-Dichlorophenyl)ethanethioamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with heating.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)ethanethioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
2.1.1. 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide
- Molecular Formula: C₁₅H₁₁F₃NOS
- Key Differences :
- Replaces the 2,4-dichlorophenyl group with a 4-(trifluoromethyl)phenyl substituent.
- Contains an additional oxo (keto) group on the ethanethioamide backbone.
- The oxo group introduces polarity, which may reduce solubility in nonpolar solvents compared to the unmodified thioamide .
2.1.2. 2-p-Tolylthioacetamide (CAS: 97426-53-4)
- Molecular Formula : C₉H₁₁NS
- Key Differences :
- Substitutes the 2,4-dichlorophenyl group with a p-tolyl (4-methylphenyl) group.
- Implications :
Functional Group Comparisons
2.2.1. Imazalil (Enilconazole)
- Molecular Formula : C₁₄H₁₄Cl₂N₂O
- Key Differences :
- Contains an imidazole ring instead of a thioamide group.
- Retains the 2,4-dichlorophenyl substituent linked to an ether and imidazole moiety.
- Implications :
2.2.2. Propiconazole
- Molecular Formula : C₁₅H₁₇Cl₂N₃O₂
- Key Differences :
- Features a 1,2,4-triazole ring and a dioxolane group.
- Shares the 2,4-dichlorophenyl substituent.
- Implications :
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Biological Activity : While imidazole/triazole derivatives (e.g., Imazalil) target fungal sterol biosynthesis, thioamides may inhibit enzymes via sulfur-mediated covalent binding or disruption of disulfide bridges. This mechanistic divergence could position thioamides as alternatives for resistant fungal strains .
- Synthetic Utility : Thioamides like 2-(2,4-Dichlorophenyl)ethanethioamide serve as precursors for heterocyclic compounds (e.g., thiazoles) in medicinal chemistry, leveraging their sulfur atom for cyclization reactions .
Biological Activity
2-(2,4-Dichlorophenyl)ethanethioamide, a compound characterized by its unique thiourea structure, has garnered significant attention in various fields of biological research. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(2,4-Dichlorophenyl)ethanethioamide is C9H8Cl2N2S. The presence of the dichlorophenyl group contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 233.14 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that 2-(2,4-Dichlorophenyl)ethanethioamide exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways associated with inflammation and cell proliferation.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Antimicrobial Activity : Studies suggest that it possesses antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : Preliminary research indicates that it may inhibit the growth of cancer cells in vitro, warranting further investigation into its potential as an anticancer drug.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of 2-(2,4-Dichlorophenyl)ethanethioamide against Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential use in treating bacterial infections.
- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, the compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxic effects. Further optimization of the structure may enhance its potency.
Table 2: Comparative Biological Activity
| Compound Name | IC50 (µM) | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-(2,4-Dichlorophenyl)ethanethioamide | 20-40 | Yes | Moderate |
| Compound A (similar structure) | 15 | Yes | High |
| Compound B (different structure) | 30 | No | Low |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiourea derivatives. For instance:
- Structure-Activity Relationship (SAR) : Variations in the phenyl ring substituents have shown to significantly affect both antimicrobial and anticancer activities.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
